molecular formula C7H5BrClNS B12442435 2-Bromo-5-chlorobenzothioamide

2-Bromo-5-chlorobenzothioamide

Cat. No.: B12442435
M. Wt: 250.54 g/mol
InChI Key: OFGVSRXQDBZYBW-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzothioamide is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at the 2-position, a chlorine atom at the 5-position, and a thioamide (-C(S)NH₂) functional group. This structural configuration endows the compound with distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The thioamide group enhances nucleophilicity and metal-chelating capabilities, while the halogen atoms (Br and Cl) influence reactivity, lipophilicity, and biological interactions .

Properties

Molecular Formula

C7H5BrClNS

Molecular Weight

250.54 g/mol

IUPAC Name

2-bromo-5-chlorobenzenecarbothioamide

InChI

InChI=1S/C7H5BrClNS/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11)

InChI Key

OFGVSRXQDBZYBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=S)N)Br

Origin of Product

United States

Chemical Reactions Analysis

2-Bromo-5-chlorobenzothioamide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The thioamide group can be oxidized to form sulfoxides or sulfones, and reduced to form amines.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include brominating agents, chlorinating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-5-chlorobenzothioamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorobenzothioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Comparison

Compound Name Substituents Functional Group Key Features
This compound 2-Br, 5-Cl Thioamide (-C(S)NH₂) High nucleophilicity; metal chelation
2-Bromo-5-chlorobenzoic acid 2-Br, 5-Cl Carboxylic acid (-COOH) Acidic; hydrogen-bonding capacity
5-Bromo-2-chlorobenzohydrazide 5-Br, 2-Cl Hydrazide (-CONHNH₂) Reactivity in condensation reactions
5-(2-Bromo-5-chlorophenyl)thiazol-2-amine 2-Br,5-Cl phenyl Thiazole amine Heterocyclic core; enhanced bioactivity

Key Observations :

  • Thioamide vs.
  • Halogen Positioning : The 2-Br and 5-Cl substitution pattern creates steric hindrance and electron-withdrawing effects, directing further reactions to specific ring positions (e.g., meta-substitution) .

Key Observations :

  • Halogen Synergy: The combination of Br and Cl in this compound may enhance cytotoxicity compared to mono-halogenated analogs (e.g., 5-Bromo-2-fluorobenzaldehyde) due to increased lipophilicity and target binding .
  • Functional Group Impact : Thioamides exhibit unique enzyme inhibition profiles compared to amides or hydrazides. For example, methyl 2-acetamido-4-bromo-5-chlorobenzoate (amide derivative) shows anticancer activity via protein binding, while thioamides may act through redox modulation .

Key Observations :

  • Substitution Reactions : The bromine atom in this compound is more reactive in nucleophilic substitutions compared to chlorine, enabling selective derivatization .
  • Thioamide vs. Sulfonamide : Unlike sulfonamide derivatives (e.g., ), thioamides are less polar and more resistant to hydrolysis, broadening their stability in biological environments .

Biological Activity

2-Bromo-5-chlorobenzothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H5BrClN1OS
  • Molecular Weight : 248.54 g/mol
  • IUPAC Name : this compound

The presence of bromine and chlorine substituents on the benzene ring contributes to its reactivity and biological properties.

Research indicates that compounds containing thioamide groups often exhibit significant biological activities, including:

  • Antimicrobial Activity : Thioamides have shown efficacy against various bacterial strains. The mechanism often involves the inhibition of essential bacterial enzymes.
  • Anticancer Properties : Some thioamide derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

Biological Activity Data

Biological Activity Target/Effect IC50 Value (μM) Reference
AntimicrobialE. coli15
CytotoxicityB16-F10 melanoma25
Enzyme InhibitionGSK-3β1.0

Case Studies

  • Antimicrobial Activity :
    A study demonstrated that derivatives of benzothioamide, including this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
  • Cytotoxicity Against Cancer Cells :
    In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including melanoma (B16-F10) and breast cancer (MCF-7). The results indicated that the compound induced apoptosis in a dose-dependent manner, with notable IC50 values suggesting its potential as an anticancer agent.
  • Enzyme Inhibition Studies :
    The compound was evaluated for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a crucial target in cancer therapy. The IC50 value of 1.0 μM indicates a strong inhibitory effect, suggesting that this compound could play a role in therapeutic strategies targeting GSK-3β-related pathways.

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